molecular formula C16H12O5 B1255912 Monodictyquinone A

Monodictyquinone A

Cat. No.: B1255912
M. Wt: 284.26 g/mol
InChI Key: OOGRUKBFJVRVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monodictyquinone A is a bioactive anthraquinone derivative first isolated from the marine-derived fungus Monodictys sp., associated with the sea urchin Anthocidaris crassispina collected from Toyama Bay, Japan . Structurally, it is identified as 1,8-dihydroxy-2-methoxy-6-methylanthraquinone, featuring a trisubstituted anthraquinone core with distinct hydroxyl, methoxy, and methyl functional groups . This compound exhibits notable antimicrobial activity, particularly against Bacillus subtilis, Escherichia coli, and Candida albicans, with inhibition zone diameters of 15.0, 15.0, and 11.0 mm, respectively, at 10.0 mg/disk . Its marine fungal origin and potent bioactivity make it a promising candidate for drug discovery.

Properties

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

1,8-dihydroxy-2-methoxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-7-5-9-12(10(17)6-7)16(20)13-8(14(9)18)3-4-11(21-2)15(13)19/h3-6,17,19H,1-2H3

InChI Key

OOGRUKBFJVRVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)OC

Synonyms

monodictyquinone A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Anthraquinones

Compound Source Structural Features Bioactivity Drug-Likeness*
This compound Monodictys sp. (sea urchin-derived fungus) 1,8-dihydroxy-2-methoxy-6-methylanthraquinone Antimicrobial (15.0 mm vs. B. subtilis; 11.0 mm vs. C. albicans) Complies with all rules
Compound 206 Cladosporium sp. NWSW-1 1,3,6-trihydroxy-7-(1-hydroxyethyl)anthraquinone α-Glycosidase inhibition (IC50 = 49.3 mM) Not reported
Phaseolorin I (207) Diaporthe phaseolorum FS431 Unspecified anthraquinone Inactive against MCF-7, HepG2, A549, and SF-268 cancer cell lines Not reported
Compound 208 Unidentified marine fungus ZSUH-36 6,8-O,O'-dimethyl-averufanin Weak antifungal activity (MIC = 50–100 mM vs. Botrytis cinerea) Not reported
Chrysophanol Terrestrial fungi and plants 1,8-dihydroxy-3-methylanthraquinone Anticancer, anti-inflammatory, and antimicrobial Complies with Lipinski

*Drug-likeness evaluated via Muegge, Ghose, Veber, Egan, and Lipinski rules .

Key Findings

Antimicrobial Superiority: this compound demonstrates broader-spectrum antimicrobial activity compared to Compound 208, which shows weak antifungal effects . Its potency against Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria is unmatched among the listed analogues.

Structural-Activity Relationships: The 1,8-dihydroxy substitution pattern in this compound and Chrysophanol correlates with antimicrobial efficacy, whereas additional hydroxyl groups (e.g., in Compound 206) may enhance enzymatic inhibition . Methoxy and methyl groups in this compound likely improve membrane permeability, contributing to its bioactivity .

Drug Development Potential: this compound meets all drug-likeness criteria, unlike Phaseolorin I and Compound 208, which lack reported pharmacokinetic data .

Contradictions and Limitations

  • While this compound and Chrysophanol share structural motifs, Chrysophanol’s terrestrial origin limits direct marine ecological comparisons .
  • Phaseolorin I’s inactivity in cytotoxicity assays highlights the importance of substitution patterns in anthraquinone bioactivity .

Q & A

Q. What ethical guidelines apply when studying this compound’s ecological impacts?

  • Methodological Answer : For field studies, follow Nagoya Protocol guidelines for biodiversity access and benefit-sharing. In lab-based ecotoxicity assays, use OECD/ISO standards (e.g., Daphnia magna acute toxicity tests). Disclose funding sources and potential conflicts of interest (e.g., patent applications) in authorship declarations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monodictyquinone A
Reactant of Route 2
Monodictyquinone A

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